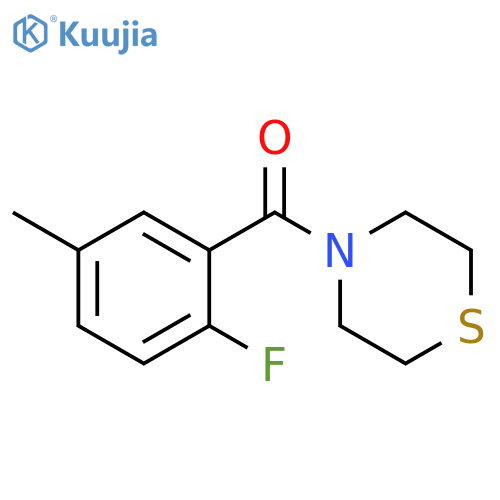

Cas no 1249275-55-5 ((2-Fluoro-5-methylphenyl)(thiomorpholino)methanone)

1249275-55-5 structure

商品名:(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone

CAS番号:1249275-55-5

MF:C12H14FNOS

メガワット:239.31

CID:5075773

(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone 化学的及び物理的性質

名前と識別子

-

- (2-Fluoro-5-methylphenyl)(thiomorpholino)methanone

-

- インチ: 1S/C12H14FNOS/c1-9-2-3-11(13)10(8-9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3

- InChIKey: ATNGCWZMMRNSTD-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC(C)=CC=C1F)(N1CCSCC1)=O

(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB607977-25g |

(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone; . |

1249275-55-5 | 25g |

€796.40 | 2024-07-19 | ||

| abcr | AB607977-5g |

(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone; . |

1249275-55-5 | 5g |

€276.00 | 2024-07-19 | ||

| abcr | AB607977-10g |

(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone; . |

1249275-55-5 | 10g |

€431.10 | 2024-07-19 | ||

| abcr | AB607977-100g |

(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone; . |

1249275-55-5 | 100g |

€2398.50 | 2024-07-19 |

(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone 関連文献

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

1249275-55-5 ((2-Fluoro-5-methylphenyl)(thiomorpholino)methanone) 関連製品

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1249275-55-5)(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone

清らかである:99%/99%/99%/99%

はかる:5g/10g/25g/100g

価格 ($):164/255/472/1421